N-(3,3-diphenylpropyl)-2-phenylacetamide
CAS No.:
Cat. No.: VC1058872
Molecular Formula: C23H23NO
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-(3,3-diphenylpropyl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C23H23NO/c25-23(18-19-10-4-1-5-11-19)24-17-16-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,24,25) |
| Standard InChI Key | JFOKDVSVRVUJTI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Classification and Structure
Basic Structural Features
N-(3,3-diphenylpropyl)-2-phenylacetamide is classified as an amide, characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N), which constitutes the defining feature of this chemical class. The compound possesses a unique structure consisting of three phenyl rings: two attached to the 3-position of a propyl chain, and one connected to the acetamide group. This arrangement creates a molecular framework with specific spatial orientation that influences its chemical reactivity and biological interactions.
The chemical structure presents several key functional elements that contribute to its properties:
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A phenylacetamide group (phenyl-CH₂-CO-NH-)
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A diphenylpropyl chain (Ph₂CH-CH₂-CH₂-)
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An amide linkage joining these two moieties
These structural characteristics allow the molecule to participate in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of N-(3,3-diphenylpropyl)-2-phenylacetamide provide essential insights into its behavior in various environments and its potential applications. This compound exists as a white solid at room temperature and possesses the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃NO |
| Molecular Weight | 329.4 g/mol |
| Exact Mass | 329.177964 g/mol |
| InChIKey | JFOKDVSVRVUJTI-UHFFFAOYSA-N |
| Physical State | White solid |
| Solubility | Soluble in organic solvents (dichloromethane, ethyl acetate) |
The presence of the amide functional group contributes significantly to the chemical behavior of this compound. The carbonyl oxygen serves as a hydrogen bond acceptor, while the N-H moiety functions as a hydrogen bond donor, enabling interactions with various biological targets. These properties make the compound particularly interesting for medicinal chemistry applications.
Synthesis Methods
Standard Synthetic Routes
The synthesis of N-(3,3-diphenylpropyl)-2-phenylacetamide can be accomplished through multiple synthetic pathways, with the most common approach involving the reaction between 3,3-diphenylpropylamine and phenylacetic acid derivatives. The general reaction scheme typically employs coupling reagents to facilitate amide bond formation between the amine and carboxylic acid components.
A standard synthetic approach involves the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, along with hydroxybenzotriazole (HOBT) to activate the carboxylic acid. This methodology provides good yields and relatively mild reaction conditions . The synthesis typically proceeds through the following general pathway:
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Activation of phenylacetic acid with coupling reagents
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Nucleophilic attack by the amine group of 3,3-diphenylpropylamine
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Formation of the amide bond with elimination of the coupling agent byproducts
Laboratory Procedures
A detailed laboratory procedure for the synthesis of the closely related compound N-(3,3-Diphenyl)propyl-2,2-diphenylacetamide (4b) provides valuable insights into the methodology applicable to our target compound. The procedure described in the literature utilizes DCC as the coupling agent:
N,N′-Dicyclohexylcarbodiimide (500 mg, 2.42 mmol) was added to a stirred mixture of diphenylacetic acid (460 mg, 2.17 mmol), HOBT (327 mg, 2.42 mmol), and 3,3-diphenylpropylamine (511 mg, 2.42 mmol) in dry dichloromethane (15 mL) at room temperature . After 16 hours, the reaction mixture was filtered through Celite, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography using n-hexane/EtOAc (7:3) as the eluent, yielding the product as a white solid with 87% yield .
For N-(3,3-diphenylpropyl)-2-phenylacetamide, a similar procedure would be employed, substituting phenylacetic acid for diphenylacetic acid. The reaction conditions typically require:
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An inert atmosphere (nitrogen or argon)
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Anhydrous conditions to prevent unwanted hydrolysis
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Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
Structural Characterization
Spectroscopic Data
Spectroscopic analysis provides crucial information for confirming the structure and purity of N-(3,3-diphenylpropyl)-2-phenylacetamide. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation.
The ¹³C NMR spectrum of N-(3,3-diphenylpropyl)-2-phenylacetamide has been computed using the HOSE algorithm and is available in spectral databases . This data, combined with ¹H NMR data from related compounds, helps establish the structural features.
For the closely related compound N-(3-Phenyl)propyl-2,2-diphenylacetamide (10a), the ¹H NMR data reveals characteristic signals:
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Aromatic protons: δ 7.39–6.94 (m, 15H)
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Amide proton: δ 5.60 (br s, 1H)
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Methine proton: δ 4.88 (s, 1H)
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Methylene protons adjacent to nitrogen: δ 3.40 (q, 2H, J = 6.9 Hz)
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Other methylene protons: δ 2.66 (t, 2H, J = 7.0 Hz) and δ 1.89–1.77 (m, 2H)
The spectral data for N-(3,3-diphenylpropyl)-2-phenylacetamide would show similar patterns, with variations reflecting the specific structural differences. Infrared (IR) spectroscopy would also show characteristic bands for the amide C=O stretching (typically around 1650 cm⁻¹) and N-H stretching (approximately 3300 cm⁻¹).
Molecular Properties
Biological Activity
Cannabinoid Receptor Binding
Research on compounds structurally related to N-(3,3-diphenylpropyl)-2-phenylacetamide has revealed significant activity at cannabinoid receptors. In particular, the closely related compound N-(3,3-Diphenyl)propyl-2,2-diphenylacetamide (4b) has been identified as a potent CB1 cannabinoid receptor ligand in comparative studies . This finding suggests that N-(3,3-diphenylpropyl)-2-phenylacetamide may also exhibit affinity for cannabinoid receptors, though potentially with different binding characteristics due to its modified structure.
The binding of these compounds to cannabinoid receptors is likely mediated by:
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Hydrophobic interactions between the phenyl rings and lipophilic pockets in the receptor
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Hydrogen bonding involving the amide group
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Conformational adaptations facilitated by the flexible propyl linker
These interactions result in specific biological responses that may have therapeutic applications in areas such as pain management, appetite regulation, and neurological disorders.
Structure-Activity Relationships
Studies on structurally related compounds have provided insights into the structure-activity relationships (SAR) governing cannabinoid receptor binding. The research described in search result includes various analogs with modifications at different positions of the molecule, allowing for the assessment of how structural changes impact biological activity.
| Compound | Modification | CB1 Receptor Affinity |
|---|---|---|
| 4b | N-(3,3-Diphenyl)propyl-2,2-diphenylacetamide | High (most potent) |
| 9a | 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)acetamide | Not specified |
| 9c | 2-(4-Methoxyphenyl)-2-phenyl-N-(3,3-diphenylpropyl)acetamide | Not specified |
| 10a | N-(3-Phenyl)propyl-2,2-diphenylacetamide | Not specified |
These structure-activity relationships suggest that the diphenylmethine group at the 3-position of the propyl chain is important for CB1 receptor binding. The presence of additional phenyl rings, as in compound 4b, appears to enhance receptor affinity . This information provides valuable guidance for the development of more selective and potent cannabinoid receptor ligands.
Applications and Research Significance
Medicinal Chemistry Applications
N-(3,3-diphenylpropyl)-2-phenylacetamide and its structural analogs have significant potential in medicinal chemistry, particularly in the development of cannabinoid receptor modulators. The compound's ability to interact with cannabinoid receptors suggests applications in several therapeutic areas:
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Pain management: Cannabinoid receptor ligands have demonstrated analgesic properties through modulation of pain signaling pathways.
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Neurological disorders: Compounds targeting cannabinoid receptors may have applications in conditions such as epilepsy, multiple sclerosis, and neurodegenerative diseases.
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Metabolism and appetite regulation: The endocannabinoid system plays a role in metabolic processes, suggesting potential applications in weight management.
The structural features of N-(3,3-diphenylpropyl)-2-phenylacetamide that contribute to its receptor interactions make it a valuable template for the development of novel therapeutic agents with improved selectivity, potency, and pharmacokinetic properties.
Organic Synthesis Applications
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